![molecular formula C30H42N4O6 B216820 Cytochalasin Opho CAS No. 108050-26-6](/img/structure/B216820.png)
Cytochalasin Opho
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Overview
Description
Cytochalasin Opho is a natural compound that is derived from fungi. It is a member of the cytochalasin family of compounds, which are known for their ability to disrupt the actin cytoskeleton in cells. Cytochalasin Opho has been the subject of scientific research in recent years due to its potential applications in various fields, including medicine and biotechnology.
Scientific Research Applications
Cell Movement and DNA Synthesis Studies
Cytochalasin B, a related compound to Cytochalasin Opho, has been utilized in studies examining cell movement and DNA synthesis. In a study conducted by Brownstein et al. (1975), it was found that Cytochalasin B at certain concentrations inhibits serum-stimulated movement within cell monolayers and migration into wounds, without significantly affecting DNA synthesis in 3T3 cells. This suggests that cell movement is not required for the initiation of DNA synthesis (Brownstein, Rozengurt, de Asúa, & Stoker, 1975).
Electrophysiological Effects on the Heart
Cytochalasin D, another analogue, has been used to study electrophysiological effects in the heart. Hayashi et al. (2003) explored its impact on action potential duration restitution and dynamics during ventricular fibrillation in isolated rabbit hearts. They noted that Cytochalasin D is an excitation-contraction uncoupler, often used in optical mapping studies (Hayashi, Miyauchi, Chou, Karagueuzian, Chen, & Lin, 2003).
Actin Polymerization Research
The effects of cytochalasins on actin polymerization are significant in biological research. Cooper (1987) highlighted that cytochalasins and phalloidins alter actin polymerization, and have been widely used to study the role of actin in biological processes. Cytochalasins resemble capping proteins that block an end of actin filaments, a fundamental aspect in understanding actin dynamics (Cooper, 1987).
Investigating Effects on Cellular Structures
Yahara et al. (1982) conducted a comprehensive study on the effects of different cytochalasins on cellular structures and events, correlating these effects with those on actin in vitro. They found strong correlations between the effects of cytochalasins on cellular and molecular levels, suggesting that most effects might be attributed to the interaction between the drug and actin (Yahara, Harada, Sekita, Yoshihira, & Natori, 1982).
Enhancing Chemotherapeutic Approaches
Trendowski (2015) discussed the potential of using cytochalasins to improve current chemotherapeutic approaches. Cytochalasins, as microfilament-directed agents, show anticancer activity and preferentially damage malignant cells, suggesting their utility in combination with other chemotherapeutic agents for enhanced efficacy (Trendowski, 2015).
properties
CAS RN |
108050-26-6 |
---|---|
Product Name |
Cytochalasin Opho |
Molecular Formula |
C30H42N4O6 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+ |
InChI Key |
UMHVFKLUODBPSC-KRQHZRJMSA-N |
Isomeric SMILES |
CC1C/C=C/C2C(C(=C(C3C2(C(/C=C/C(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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